3-氯-N-(2-(2-(2,5-二氧代吡咯烷-1-基)乙氧基)乙基)-2-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

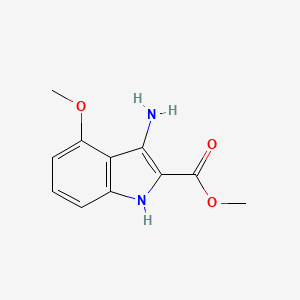

The compound "3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylbenzenesulfonamide" is a chemically complex molecule that appears to be related to a family of benzenesulfonamide derivatives. These derivatives are known for their diverse biological activities and applications in various fields of chemistry and medicine. The papers provided discuss related compounds and their synthesis, structure, and potential applications, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the introduction of chloro groups and other substituents to the benzenesulfonamide core. For instance, the synthesis of N-chloro-N-methoxybenzenesulfonamide, as described in the first paper, involves a straightforward and economical preparation yielding chlorinated products in good to high yields . Similarly, the synthesis of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives with potential anti-HIV activity indicates a multi-step process to incorporate various functional groups onto the benzenesulfonamide scaffold . These methods could be relevant to the synthesis of the compound , suggesting a possible multi-step synthetic route involving chlorination and the addition of a dioxopyrrolidinyl ethoxyethyl group.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The third paper provides a detailed analysis of the molecular structure of 2-ammonio-5-chloro-4-methylbenzenesulfonate, confirming the zwitterionic tautomeric form through single-crystal data . This insight into the tautomeric forms and the presence of zwitterionic states could be relevant to understanding the molecular structure of "3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylbenzenesulfonamide," which may also exhibit tautomeric shifts and zwitterionic characteristics.

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives is highlighted by their ability to undergo chlorination reactions. The first paper discusses the use of N-chloro-N-methoxybenzenesulfonamide as a chlorinating reagent for various substrates, including phenols and aromatic amines . This suggests that the compound may also participate in chlorination reactions or act as a chlorinating agent due to the presence of the chloro group in its structure.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of "3-chloro-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-methylbenzenesulfonamide," they do provide information on related compounds. For example, the solvate forms of 2-ammonio-5-chloro-4-methylbenzenesulfonate indicate the potential for solvate formation in the compound of interest, which could affect its solubility, stability, and crystalline properties . The anti-HIV activity of related benzenesulfonamide derivatives also suggests potential biological properties that could be explored for the compound .

科学研究应用

合成和结构表征

类似于 3-氯-N-(2-(2-(2,5-二氧代吡咯烷-1-基)乙氧基)乙基)-2-甲基苯磺酰胺 的化合物因其合成和结构性质而受到研究。例如,甲基苯磺酰胺 CCR5 拮抗剂的合成和结构表征突出了此类化合物在药物开发中的潜力,特别是作为预防 HIV-1 感染的拮抗剂 (程德聚,2015)。

催化和氧化反应

使用对甲苯磺酸作为底物的铂盐水溶液氧化烃类化合物的研究说明了磺酰胺化合物在选择性氧化过程中的催化潜力,这可能与涉及 3-氯-N-(2-(2-(2,5-二氧代吡咯烷-1-基)乙氧基)乙基)-2-甲基苯磺酰胺 等化合物的化学转化有关 (J. Labinger 等,1993)。

反应中的区域选择性

N-(多氯乙叉亚烷基)-磺酰胺与吡咯衍生物反应中的区域选择性研究揭示了磺酰胺化合物的化学行为和反应模式,这可以为涉及 3-氯-N-(2-(2-(2,5-二氧代吡咯烷-1-基)乙氧基)乙基)-2-甲基苯磺酰胺 的合成策略提供信息 (I. Rozentsveig 等,2008)。

抗癌特性

对磺酰胺化合物的合成、晶体结构和抗癌特性的研究展示了此类分子的治疗应用。这些研究表明 3-氯-N-(2-(2-(2,5-二氧代吡咯烷-1-基)乙氧基)乙基)-2-甲基苯磺酰胺 和结构类似的化合物在药物化学和药物开发中的潜力 (张等人,2010)。

缓蚀

哌啶衍生物作为铁的缓蚀剂的量子化学和分子动力学模拟研究表明磺酰胺化合物在材料科学中的应用,特别是在防腐保护中。这可以扩展到 3-氯-N-(2-(2-(2,5-二氧代吡咯烷-1-基)乙氧基)乙基)-2-甲基苯磺酰胺 等化合物 (S. Kaya 等,2016)。

作用机制

Target of Action

The primary targets of this compound are carbonic anhydrase isoenzymes . These are important metalloenzymes involved in many physiological processes, including pH control, fluid secretion, and ion transport .

Biochemical Pathways

The compound affects the biochemical pathway involving the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3–) and protons (H+) via a metal hydroxide nucleophilic mechanism . This pathway is crucial for many biochemical and physiological processes associated with pH control, fluid secretion, and ion transport .

Result of Action

The compound effectively inhibits the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that it could have potential anti-fibrotic effects .

属性

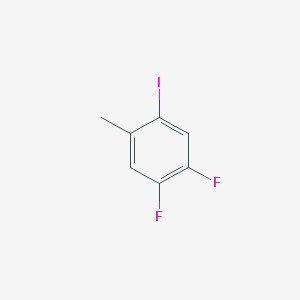

IUPAC Name |

3-chloro-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O5S/c1-11-12(16)3-2-4-13(11)24(21,22)17-7-9-23-10-8-18-14(19)5-6-15(18)20/h2-4,17H,5-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYWZZMXBBSBLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCOCCN2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540507.png)

![3-[(2,6-Dichloropyridin-4-YL)methoxy]-4-methoxybenzaldehyde](/img/structure/B2540508.png)

![N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B2540512.png)

![9-(4-fluorophenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B2540522.png)

![Ethyl 2-[4-(pyrrolidine-1-sulfonyl)benzamido]-1,3-thiazole-4-carboxylate](/img/structure/B2540528.png)

![(3-chlorophenyl)[3-(4-chlorophenyl)-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2540530.png)